molecular formula C11H24N2O B1480082 1-(3-Aminopropyl)-3-propylpiperidin-4-ol CAS No. 2098039-32-6

1-(3-Aminopropyl)-3-propylpiperidin-4-ol

Cat. No. B1480082
CAS RN: 2098039-32-6
M. Wt: 200.32 g/mol
InChI Key: SHABCNHOKJBKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-propanol is a linear primary alkanolamine .


Synthesis Analysis

3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .


Molecular Structure Analysis

The molecular structure analysis of similar compounds like N-[1-(3-aminopropyl)imidazole]-3,5-di-tert-butylsalicylaldimine has been carried out using techniques like nuclear magnetic resonance, vibrational spectra, and mass spectra .


Chemical Reactions Analysis

Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants .


Physical And Chemical Properties Analysis

The physical and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method were examined in this study. 3-Aminopropyl triethoxysilane was applied as a functionalized agent .

Scientific Research Applications

Plant Growth Stimulation

A study focused on the preparation and evaluation of a plant growth stimulator based on a structurally similar compound, demonstrating its efficacy in stimulating the growth of spring wheat grains. This research highlights the potential of such compounds as domestic growth regulators in agriculture (Kishibayev et al., 2019).

Chemical Synthesis and Coordination Chemistry

Research on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds structurally related to "1-(3-Aminopropyl)-3-propylpiperidin-4-ol", has provided insights into the formation of Cu(II) complexes. These findings contribute to our understanding of inter- and intramolecular interactions in coordination chemistry, potentially informing the design of new materials and catalysts (Keypour et al., 2015).

Dendrimer Synthesis

The synthesis and biological evaluation of 3-amino-propan-1-ol-based poly(ether imine) dendrimers illustrate the utility of such compounds in creating non-toxic dendrimers. This research underscores the potential of these materials in biological applications, such as drug delivery systems (Krishna et al., 2005).

Ionic Liquids and Material Properties

A study on the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers explores the use of compounds similar to "1-(3-Aminopropyl)-3-propylpiperidin-4-ol" in creating new ionic liquids. These materials exhibit unique properties, such as low glass transition temperatures and high conductivity, relevant for various technological applications (Shevchenko et al., 2017).

Nonlinear Optical Materials

Research involving the synthesis of compounds with asymmetrical hydrogen-bonding networks for inducing polarity in [VO3]nn- chain compounds indicates the potential of "1-(3-Aminopropyl)-3-propylpiperidin-4-ol" analogs in developing materials with nonlinear optical properties. These materials could have applications in photonics and optoelectronics (Smith et al., 2012).

Safety And Hazards

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

Urinary stent coatings are a strategy to tackle certain complications associated with the use of the materials previously mentioned on in previous chapters. The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments .

properties

IUPAC Name

1-(3-aminopropyl)-3-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-4-10-9-13(7-3-6-12)8-5-11(10)14/h10-11,14H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHABCNHOKJBKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-3-propylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminopropyl)-3-propylpiperidin-4-ol
Reactant of Route 2
1-(3-Aminopropyl)-3-propylpiperidin-4-ol
Reactant of Route 3
1-(3-Aminopropyl)-3-propylpiperidin-4-ol
Reactant of Route 4
1-(3-Aminopropyl)-3-propylpiperidin-4-ol
Reactant of Route 5
1-(3-Aminopropyl)-3-propylpiperidin-4-ol
Reactant of Route 6
1-(3-Aminopropyl)-3-propylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.